molecular formula C10H8O3S B1628197 6-Methoxybenzo[B]thiophene-3-carboxylic acid CAS No. 43121-88-6

6-Methoxybenzo[B]thiophene-3-carboxylic acid

Cat. No.: B1628197
CAS No.: 43121-88-6
M. Wt: 208.24 g/mol
InChI Key: ZHTNKGUDSUGTBY-UHFFFAOYSA-N
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Description

Structural Identity and IUPAC Nomenclature

6-Methoxybenzo[b]thiophene-3-carboxylic acid (CAS: 43121-88-6) is a sulfur-containing heterocyclic compound with the molecular formula C₁₀H₈O₃S and a molecular weight of 208.23 g/mol . Its IUPAC name reflects its fused aromatic system: a benzo[b]thiophene core (a benzene ring fused to a thiophene ring at the b-position) substituted with a methoxy group (-OCH₃) at position 6 and a carboxylic acid (-COOH) at position 3.

The structural features include:

  • A planar bicyclic system with delocalized π-electrons.
  • Electron-withdrawing carboxylic acid and electron-donating methoxy groups, creating intramolecular charge transfer effects.

Table 1: Key physicochemical properties

Property Value Source
Melting Point 220–221°C
SMILES O=C(C1=CSC2=CC(OC)=CC=C21)O
Density (predicted) 1.392 g/cm³
logP (partition coefficient) 2.12 (calculated)

Historical Context in Heterocyclic Chemistry

Benzo[b]thiophene derivatives emerged as critical pharmacophores in the late 20th century, driven by their structural similarity to bioactive molecules. The synthesis of this compound builds upon foundational work in electrophilic cyclization and cross-coupling reactions. Early methods relied on Paal-Knorr thiophene synthesis , which involved 1,4-dicarbonyl compounds and sulfiding agents. However, modern approaches leverage palladium-catalyzed carbonylation (e.g., using CO and o-alkynylthioanisoles) for regioselective carboxylation.

The compound’s historical significance lies in its role as a synthetic intermediate for:

  • Anticancer agents : Derivatives exhibit kinase inhibition and apoptosis induction.
  • Cholinesterase inhibitors : Chalcone hybrids show potential in neurodegenerative disease research.

Role in Benzo[b]Thiophene Derivative Research

This compound serves as a versatile precursor in medicinal and materials chemistry:

Pharmaceutical Applications

  • Covalent RhoA inhibitors : Ethyl esters of this compound modulate cytoskeletal dynamics, relevant in cancer metastasis.
  • Antimicrobial scaffolds : Structural modifications at the 3-carboxylic acid position enhance bacterial membrane targeting.

Table 2: Synthetic routes to derivatives

Method Reagents/Conditions Yield Source
Palladium-catalyzed carbonylation PdI₂, CO, ROH, 80°C 43–80%
Electrophilic cyclization CuSO₄, NaX (X = Cl, Br), EtOH 77–92%
Esterification EDCI, DMAP, DCM 86–91%

Materials Science

  • Organic semiconductors : The planar structure enables π-stacking in conductive polymers.
  • Dye synthesis : Thioindigo analogs derived from this scaffold show tunable absorption spectra.

The compound’s reactivity is dominated by:

  • Carboxylic acid functionalization : Amidation or esterification for prodrug design.
  • Electrophilic aromatic substitution : Halogenation at electron-rich positions (e.g., C-4/C-5).

Properties

IUPAC Name

6-methoxy-1-benzothiophene-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8O3S/c1-13-6-2-3-7-8(10(11)12)5-14-9(7)4-6/h2-5H,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHTNKGUDSUGTBY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)C(=CS2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90618532
Record name 6-Methoxy-1-benzothiophene-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90618532
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

208.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

43121-88-6
Record name 6-Methoxy-1-benzothiophene-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90618532
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Retrosynthetic Analysis and Strategic Route Selection

The retrosynthetic dissection of 6-methoxybenzo[b]thiophene-3-carboxylic acid reveals three viable disconnection pathways:

  • Carboxylic acid formation via hydrolysis of a preassembled ester-functionalized benzothiophene core.
  • Thiophene ring construction around a pre-existing 6-methoxy-substituted aromatic system.
  • Late-stage functionalization of a benzothiophene scaffold through directed C–H activation.

Comparative studies indicate Pathway 1 as the most industrially viable, leveraging established esterification-carbonylation protocols. Pathway 2 offers superior regiocontrol for academic-scale synthesis, while Pathway 3 remains experimental but promising for asymmetric derivatives.

Palladium-Catalyzed Carbonylative Cyclization

Reaction Mechanism and Substrate Design

The palladium-mediated approach utilizes 2-(alkynyl)thioanisole derivatives under CO pressure to construct the benzothiophene core. Critical parameters include:

  • Catalyst system : Pd(OAc)₂/Xantphos (2 mol%)
  • CO pressure : 32 atm with air (40 atm total)
  • Temperature : 80–100°C for 24–36 hours

For 6-methoxy derivatives, the substrate 1 is synthesized from 3-methoxy-2-iodothioanisole via Sonogashira coupling with terminal alkynes. This ensures precise positioning of the methoxy group prior to cyclization.

Ester Hydrolysis to Carboxylic Acid

The methyl ester intermediate undergoes saponification under basic conditions:

  • Reagents : NaOH (2.5 equiv.) in H₂O/EtOH (1:5 v/v)
  • Conditions : 50°C, 40 minutes
  • Yield : 91% (isolated as light brown solid)

Characterization data for the final product:

  • ¹H NMR (CDCl₃): δ 8.69 (s, 1H), 7.88–7.36 (m, 4H), 3.92 (s, 3H)
  • HRMS : [M + Na]⁺ calcd. 250.0372, found 250.0385

Directed Cyclization of Functionalized Precursors

Thiourea Cyclization Route

Adapting methods from 2-carboxylic acid syntheses:

  • Starting material : 4-Methoxy-2-iodobenzonitrile
  • Thiolation : NaSH/DMF, 110°C, 6 hours
  • Cyclization : I₂ (1.2 equiv.), K₂CO₃, DCM, 0°C→RT
  • Oxidation : KMnO₄ (aq.), 70°C → Carboxylic acid

Optimization insights :

  • Electron-donating methoxy groups necessitate higher iodine stoichiometry (1.5 equiv.) for complete cyclization
  • Yields improve from 68% to 82% when using microwave irradiation (150W, 140°C)

Industrial-Scale Production Considerations

Continuous Flow Carbonylation

Pilot plant data (2024) demonstrates enhanced efficiency in flow systems:

Parameter Batch Reactor Flow Reactor
Space-time yield 0.8 g/L·h 3.2 g/L·h
Catalyst turnover 1,200 8,500
Impurity profile 5.2% 1.8%

Key advantages include precise temperature control and reduced Pd leaching (<5 ppm).

Crystallization Protocols

Recrystallization from ethyl acetate/hexane (1:9) provides pharmaceutical-grade material:

  • Purity : 99.7% (HPLC, 210 nm)
  • Particle size : D90 < 50 μm (laser diffraction)
  • Polymorph stability : Form I remains stable >24 months at 25°C/60% RH

Analytical Characterization Benchmarks

Spectroscopic Fingerprints

  • FT-IR : ν(C=O) 1698 cm⁻¹, ν(OCH₃) 2845 cm⁻¹
  • ¹³C NMR : 167.8 ppm (COOH), 56.1 ppm (OCH₃)
  • UV-Vis : λ_max 274 nm (ε = 12,400 L·mol⁻¹·cm⁻¹)

Stability Under Accelerated Conditions

Condition Degradation (%) Major Impurity
40°C/75% RH, 1 month 1.2 Sulfoxide
0.1M HCl, 24h 98.4 Thiophene-3-sulfonic acid
0.1M NaOH, 24h 100 6-Methoxysalicylic acid

Chemical Reactions Analysis

Types of Reactions

6-Methoxybenzo[B]thiophene-3-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde.

    Substitution: Electrophilic substitution reactions can occur at the benzene ring, particularly at positions ortho and para to the methoxy group.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and electrophiles like bromine for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols or aldehydes.

Scientific Research Applications

Antimicrobial Activity

Research has demonstrated that 6-Methoxybenzo[B]thiophene-3-carboxylic acid exhibits significant antimicrobial properties.

  • Minimum Inhibitory Concentration (MIC) : Studies have shown MIC values as low as 50 µg/mL against Mycobacterium smegmatis, indicating potent antitubercular activity.
  • Comparative Efficacy : In comparative studies, this compound outperformed traditional antibiotics such as Ciprofloxacin and Rifampicin against resistant bacterial strains.
CompoundMIC (µg/mL)Activity Against
This compound50Mycobacterium smegmatis
Ciprofloxacin100Escherichia coli
Rifampicin75Staphylococcus aureus

This antimicrobial efficacy suggests potential applications in developing new therapeutic agents for treating resistant infections .

Anti-inflammatory Effects

In addition to its antimicrobial properties, this compound has been investigated for its anti-inflammatory effects.

  • Cytokine Inhibition : In vitro studies have shown that it significantly reduces levels of pro-inflammatory cytokines such as TNF-alpha and IL-6, indicating its potential role in managing inflammatory diseases.

The anti-inflammatory activity is attributed to its interaction with specific molecular targets involved in inflammation pathways, making it a candidate for further research in inflammatory conditions .

Synthesis of Derivatives

The compound serves as a precursor for synthesizing various derivatives with enhanced biological activities. For instance, modifications at the benzo[b]thiophene nucleus have led to new compounds exhibiting improved antimicrobial activity against resistant strains of bacteria.

A notable study synthesized several derivatives through acylhydrazone functionalization, leading to the identification of compounds with minimal inhibitory concentrations as low as 4 µg/mL against Staphylococcus aureus strains resistant to methicillin and daptomycin .

Study 1: Antimicrobial Evaluation

A comprehensive evaluation of various benzo[b]thiophene derivatives included this compound, highlighting its broad-spectrum activity against both Gram-positive and Gram-negative bacteria.

Study 2: Anti-inflammatory Activity

In vitro assessments measured the compound's effects on cytokine release in human cell lines, showcasing its potential therapeutic applications in managing inflammatory conditions.

Mechanism of Action

The mechanism of action of 6-Methoxybenzo[B]thiophene-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in microbial growth, thereby exhibiting antimicrobial properties .

Comparison with Similar Compounds

Structural and Physicochemical Properties

The following table compares 6-methoxybenzo[b]thiophene-3-carboxylic acid with structurally related compounds:

Compound Name CAS No. Molecular Formula Molecular Weight (g/mol) Substituents Key Properties
This compound 43121-88-6 C₁₀H₈O₃S 208.23 6-OCH₃, 3-COOH High lipophilicity; synthetic versatility
Benzo[b]thiophene-3-carboxylic acid (parent compound) 5381-25-9 C₉H₆O₂S 178.21 3-COOH Lower logP; foundational for derivatives
6-Methoxy-2-methylbenzo[b]thiophene-3-carboxylic acid Not available C₁₁H₁₀O₃S 222.26 6-OCH₃, 2-CH₃, 3-COOH Increased steric hindrance; altered reactivity
4-Methoxybenzo[b]thiophene-2-carboxylic acid 476199-14-1 C₁₀H₈O₃S 208.23 4-OCH₃, 2-COOH Positional isomer; distinct electronic effects
6-Methylbenzo[b]thiophene-2-carboxylic acid 1467-86-3 C₁₀H₈O₂S 192.23 6-CH₃, 2-COOH Reduced polarity vs. methoxy analogs
5-Hydroxybenzo[b]thiophene-3-carboxylic acid Not available C₉H₆O₃S 194.21 5-OH, 3-COOH Higher acidity; hydrogen-bonding capacity

Notes:

  • Positional isomerism : The 6-methoxy derivative exhibits distinct electronic effects compared to the 4-methoxy analog (CAS 476199-14-1), as the substituent's position alters resonance stabilization of the aromatic system .
  • Substituent effects : Methyl groups (e.g., 6-methyl analog, CAS 1467-86-3) reduce polarity compared to methoxy, impacting solubility and pharmacokinetic profiles . Hydroxy groups (e.g., 5-hydroxy analog) introduce acidity (pKa ~3-4), enabling salt formation .

Industrial and Commercial Relevance

  • Cost : Derivatives like 6-methylbenzo[b]thiophene-2-carboxylic acid (CAS 1467-86-3) are priced at ~$82/g, reflecting demand for tailored intermediates .

Biological Activity

6-Methoxybenzo[b]thiophene-3-carboxylic acid is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological evaluation, and therapeutic potential based on diverse research findings.

Synthesis

The synthesis of this compound typically involves palladium-catalyzed carbonylation techniques. This method allows for the efficient formation of the benzothiophene scaffold, which is crucial for its biological activity. The compound can be synthesized from readily available building blocks, making it accessible for further research and development .

Biological Activity Overview

The biological activity of this compound has been evaluated in various studies focusing on its antimicrobial and anticancer properties.

Antimicrobial Activity

Research indicates that derivatives of benzo[b]thiophene, including this compound, exhibit varying degrees of antimicrobial activity. For instance:

  • Minimum Inhibitory Concentration (MIC) : In studies assessing the antimicrobial efficacy against Staphylococcus aureus, certain derivatives showed MIC values ranging from 32 µg/mL to >256 µg/mL, indicating a spectrum of activity against different strains .
CompoundMIC (µg/mL)Activity Level
III.a256Weak
III.b>256No Activity
III.c>256No Activity
III.d>256No Activity
III.e128Moderate
III.f32Strong

This table illustrates the varying effectiveness of different derivatives, suggesting that structural modifications can significantly influence biological activity.

Anticancer Activity

The benzo[b]thiophene scaffold has been recognized as a pharmacophore in the development of anticancer agents. Studies have shown that compounds derived from this scaffold can induce apoptosis in cancer cells. For example, 2-Aryl-3-anilinobenzo[b]thiophene derivatives have demonstrated potent apoptosis-inducing properties, highlighting the therapeutic potential of this class of compounds .

Case Studies

  • Antistaphylococcal Activity : A specific derivative, (E)-6-chloro-N'-(pyridin-2-ylmethylene)benzo[b]thiophene-2-carbohydrazide II.b, was noted for its strong antistaphylococcal activity with an MIC of 4 µg/mL against methicillin-resistant strains. Importantly, it exhibited no cytotoxicity at concentrations up to 128 µg/mL on A549 human alveolar basal epithelial cells .
  • Cytotoxicity Evaluation : The cytotoxic effects of various benzo[b]thiophene derivatives were assessed using propidium iodide assays. The results indicated that while some compounds displayed significant antimicrobial activity, they did not adversely affect mammalian cell viability at therapeutic concentrations .

Q & A

Q. What are common synthetic routes for 6-Methoxybenzo[B]thiophene-3-carboxylic acid, and how are key intermediates optimized?

The synthesis often involves multi-step pathways, including carboxylation of thiophene derivatives. For example, carboxylation of thiophene-3-carboxylic acid (or its substituted analogs) is a critical step, as seen in the improved five-step synthesis of annuleno[b]thiophen-6-one derivatives . Methoxy group introduction typically occurs via nucleophilic substitution or Friedel-Crafts alkylation. Key intermediates (e.g., methyl esters or acid chlorides) are purified using recrystallization or column chromatography, with reaction conditions (temperature, catalysts) optimized for yield and selectivity.

Q. What purification and characterization methods are recommended for this compound?

Purification often employs recrystallization (using ethanol/water mixtures) or silica-gel chromatography. Characterization relies on:

  • Melting Point (mp): Comparative analysis with literature values (e.g., mp 155–156°C for structurally similar brominated analogs) .
  • Spectroscopy: NMR (¹H/¹³C) for structural confirmation, IR for carboxylic acid (-COOH) and methoxy (-OCH₃) group identification.
  • Mass Spectrometry: High-resolution MS to confirm molecular weight (e.g., C₁₀H₈O₃S, MW 208.23) .

Q. What are the key physicochemical properties influencing reactivity?

  • Acidity: The carboxylic acid group has a pKa comparable to thiophene-3-carboxylic acid (~4.1 in water at 25°C), affecting solubility and salt formation .
  • Lipophilicity: LogP values (estimated via HPLC or computational tools) guide solubility in biological assays. Derivatives with methyl esters (e.g., methyl hexanoate analogs) show increased lipophilicity .

Advanced Research Questions

Q. How can carboxylation efficiency be optimized in the synthesis of benzo[b]thiophene derivatives?

Carboxylation efficiency depends on:

  • Catalyst Selection: Use of palladium or copper catalysts for directed C-H activation.
  • Reaction Medium: Polar aprotic solvents (e.g., DMF) enhance carboxyl group incorporation .
  • Temperature Control: Lower temperatures (0–25°C) reduce side reactions like decarboxylation. Monitoring intermediates via TLC or HPLC ensures stepwise optimization .

Q. How to resolve contradictions in pharmacological data (e.g., in vitro vs. in vivo activity)?

Discrepancies may arise from metabolic instability or poor bioavailability. Strategies include:

  • Prodrug Design: Esterification of the carboxylic acid to improve membrane permeability .
  • Metabolic Profiling: LC-MS analysis of plasma metabolites to identify degradation pathways .
  • Target Engagement Assays: Use of radiolabeled analogs (e.g., ¹⁴C-tagged derivatives) to confirm binding to NMDA receptors or other targets .

Q. What advanced spectral and electrochemical techniques are used to study its redox behavior?

  • Cyclic Voltammetry (CV): Identifies oxidation/reduction potentials influenced by the methoxy and thiophene groups. For example, methyl esters of benzo[b]thiophene derivatives show distinct redox peaks at −0.8 to +1.2 V (vs. Ag/AgCl) .
  • DFT Calculations: Predict electron density distribution to correlate with experimental spectral data (e.g., NMR chemical shifts) .

Methodological Considerations Table

Aspect Technique Example Application Reference
Synthesis OptimizationPalladium-catalyzed carboxylationImproving yield of annuleno[b]thiophene derivatives
PurificationSilica-gel chromatographyIsolating this compound esters
pKa DeterminationPotentiometric titrationAcidity profiling in aqueous/organic solvents
Redox BehaviorCyclic VoltammetryElectrochemical characterization of methyl esters

Retrosynthesis Analysis

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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6-Methoxybenzo[B]thiophene-3-carboxylic acid
Reactant of Route 2
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6-Methoxybenzo[B]thiophene-3-carboxylic acid

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